2-Hydroxy-3-(2,4,5-trimethoxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-(2,4,5-trimethoxyphenyl)propanoic acid is an organic compound with the molecular formula C12H16O6 It is characterized by the presence of a hydroxy group, a propanoic acid moiety, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(2,4,5-trimethoxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,4,5-trimethoxybenzaldehyde.
Aldol Condensation: The aldehyde undergoes an aldol condensation with a suitable ketone, such as acetone, in the presence of a base like sodium hydroxide.
Reduction: The resulting product is then reduced using a reducing agent such as sodium borohydride to yield the corresponding alcohol.
Oxidation: The alcohol is oxidized to the carboxylic acid using an oxidizing agent like potassium permanganate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(2,4,5-trimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of derivatives with different functional groups
Scientific Research Applications
2-Hydroxy-3-(2,4,5-trimethoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurodegenerative diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(2,4,5-trimethoxyphenyl)propanoic acid involves its interaction with various molecular targets and pathways. It may exert its effects by:
Inhibition of Enzymes: Inhibiting key enzymes involved in metabolic pathways.
Modulation of Receptors: Binding to and modulating the activity of specific receptors.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4,5-Trimethoxyphenyl)propanoic acid
- 2-Hydroxy-3-(2,4,5-trihydroxyphenyl)propanoic acid
- 3-Hydroxy-2-[(2,4,5-trimethoxyphenyl)formamido]propanoic acid
Uniqueness
2-Hydroxy-3-(2,4,5-trimethoxyphenyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxy group and the trimethoxyphenyl moiety allows for a wide range of chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C12H16O6 |
---|---|
Molecular Weight |
256.25 g/mol |
IUPAC Name |
2-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H16O6/c1-16-9-6-11(18-3)10(17-2)5-7(9)4-8(13)12(14)15/h5-6,8,13H,4H2,1-3H3,(H,14,15) |
InChI Key |
XNIKQDJEBGKJCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CC(C(=O)O)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.